

VJ115: A Comparative Guide to an NADH-Modulating Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VJ115

Cat. No.: B1683066

[Get Quote](#)

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of **VJ115**'s performance against other NADH-level altering alternatives, supported by experimental data.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A promising therapeutic strategy involves modulating the metabolic state of endothelial cells, particularly by targeting the intracellular levels of nicotinamide adenine dinucleotide (NADH), a key player in cellular redox reactions. This guide focuses on **VJ115**, a novel anti-angiogenic compound, and validates its link to NADH levels and angiogenesis, comparing it with other agents that act on similar pathways.

VJ115 and its Anti-Angiogenic Mechanism

VJ115 is a novel small molecule that has been identified as an inhibitor of ENOX1 (ectopic NADH oxidase 1), an enzyme that regulates intracellular NADH concentrations.^{[1][2]} By inhibiting ENOX1, **VJ115** leads to an increase in cellular NADH levels, which in turn impacts the expression of proteins involved in cytoskeletal reorganization, ultimately suppressing endothelial cell tubule formation and tumor-driven neo-angiogenesis.^{[1][2]}

Comparative Analysis of NADH-Modulating Anti-Angiogenic Agents

To contextualize the action of **VJ115**, this section compares its effects with other compounds known to modulate intracellular NADH levels and inhibit angiogenesis.

Compound	Target/Mechanism of Action	Effect on NADH Levels	Key Anti-Angiogenic Effects (Quantitative Data)
VJ115	ENOX1 (NADH oxidase) inhibitor.[1][2]	Increase. Treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with 50 μ M VJ115 for 6 hours resulted in a significant increase in NADH fluorescence. [2]	Inhibition of tube formation. Treatment of HUVECs with 50 μ M VJ115 for 6 hours led to a significant decrease in the number of tubules formed per field in an in vitro angiogenesis assay.[2]
DPI (Diphenyleneiodonium)	Flavoprotein inhibitor, including NADPH oxidases (NOX).[3]	Decrease (indirectly, by inhibiting NADPH-dependent ROS production which is linked to NADH metabolism).	Inhibition of ROS production. GKT136901, a specific NOX1/4 inhibitor with a similar mechanism to DPI, demonstrated potent inhibition of ROS production in endothelial cells stimulated with pro-angiogenic factors.[3]
Rotenone	Mitochondrial Complex I inhibitor.[4]	Increase. Treatment of HepG2 cells with 0.1 μ mol/l rotenone for 2 hours markedly increased NADH concentrations.[4]	Inhibition of angiogenesis (inferred). While direct quantitative data on angiogenesis inhibition by rotenone is sparse in the reviewed literature, its profound impact on mitochondrial function and cellular

metabolism is known to disrupt the high energy demands of angiogenesis.

2-Deoxy-D-glucose (2-DG)	Glycolysis inhibitor.[5] [6]	Decrease (by inhibiting a primary NADH-producing pathway).	Inhibition of endothelial cell growth. 2-DG at 0.6 mM inhibited bFGF-induced HUVEC growth by 72% after 72 hours.[6] Inhibition of tube formation. 2-DG inhibited capillary-like tube formation in Matrigel.[7]
--------------------------	---------------------------------	--	--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

- **Preparation of Matrigel Plates:** Thaw Matrigel basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 μ L of Matrigel to each well of a 96-well plate. Ensure even distribution by gently swirling the plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
- **Cell Seeding:** Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in the appropriate culture medium containing the test compounds (e.g., **VJ115**, DPI, Rotenone, 2-DG) or vehicle control. Seed 1.5×10^4 to 2.0×10^4 cells onto the solidified Matrigel.

- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Quantification: Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

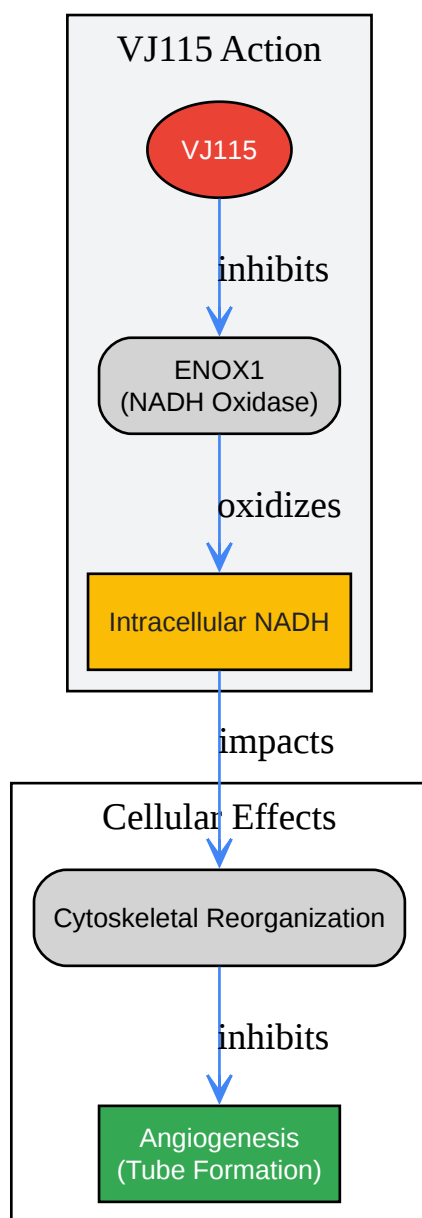
Measurement of Intracellular NADH Levels

This protocol describes a common enzymatic cycling assay for the quantification of NADH.

- Sample Preparation:
 - Cell Culture: Plate cells (e.g., HUVECs) and culture until they reach the desired confluency. Treat with the compounds of interest for the specified time.
 - Extraction: For NADH measurement, use an alkaline extraction method to destroy NAD⁺. Wash cells with cold PBS, then add ice-cold alkali extraction buffer (e.g., 0.5 M NaOH). Heat the samples at 60°C for 10 minutes. Neutralize the extracts with an acidic buffer (e.g., 1 M HCl).
- Enzymatic Cycling Assay:
 - Reaction Mixture: Prepare a reaction mixture containing a cycling enzyme (e.g., lactate dehydrogenase), a substrate (e.g., lactate), and a colorimetric probe (e.g., MTT).
 - Measurement: Add the extracted samples and NADH standards to a 96-well plate. Add the reaction mixture to each well. Incubate at room temperature, protected from light. The color development, which is proportional to the NADH concentration, can be measured at 565 nm using a plate reader.[\[8\]](#)
 - Quantification: Calculate the NADH concentration in the samples based on the standard curve generated from the NADH standards.

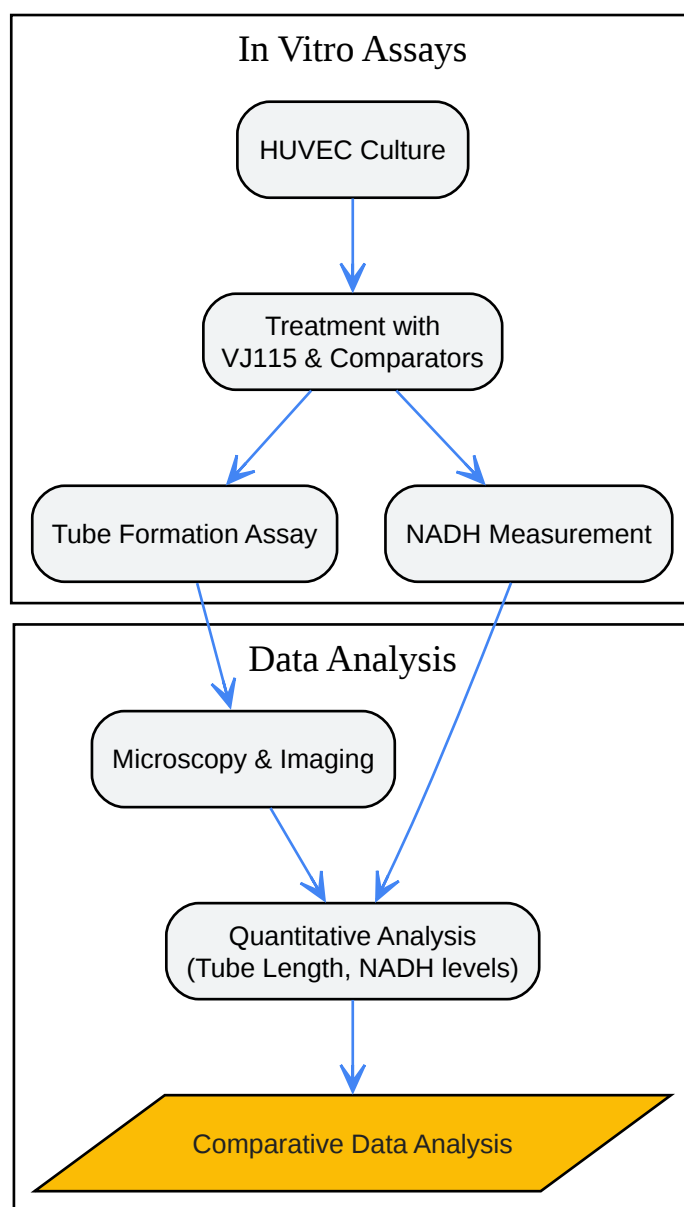
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures.



[Click to download full resolution via product page](#)

Caption: **VJ115** signaling pathway in the inhibition of angiogenesis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing anti-angiogenic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antiangiogenic VJ115 inhibits the NADH oxidase ENOX1 and cytoskeleton-remodeling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular NADPH Oxidase 1 Blocks Tumor Angiogenesis through a PPAR α Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.miami.edu]
- 6. Antiangiogenic Activity of 2-Deoxy-D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary 2-deoxy-D-glucose impairs tumour growth and metastasis by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [VJ115: A Comparative Guide to an NADH-Modulating Angiogenesis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683066#validating-the-link-between-vj115-nadh-levels-and-angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com